p110α PI3K inhibition potency: 4‑oxo‑pyrazolo[1,5‑a]pyridine‑2‑carboxylates vs. non‑oxo analogues
In a series of pyrazolo[1,5‑a]pyridine‑2‑carboxylate‑based PI3K inhibitors, the presence of the 4‑oxo group consistently improved p110α enzymatic potency compared with the corresponding 4‑unsubstituted (saturated) counterparts. Although the methyl ester variant itself was not separately profiled, the class‑level trend indicates that oxidation at the 4‑position contributes an additional hydrogen‑bond interaction with the kinase hinge region, translating into a potency gain of approximately 3‑ to 10‑fold [1]. A representative 4‑oxo‑substituted derivative displayed an IC₅₀ of 27 nM against p110α, whereas the 4‑deoxy analogue showed 180 nM under identical assay conditions (ADP‑Glo, 10 µM ATP) [1].
| Evidence Dimension | p110α PI3K enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Representative 4‑oxo‑pyrazolo[1,5‑a]pyridine‑2‑carboxylate IC₅₀ = 27 nM |
| Comparator Or Baseline | Corresponding 4‑deoxy (saturated) analogue IC₅₀ = 180 nM |
| Quantified Difference | ~6.7‑fold increase in potency for the 4‑oxo series |
| Conditions | p110α PI3K ADP‑Glo assay, 10 µM ATP (data from Kendall et al., Bioorg. Med. Chem. Lett. 2013) |
Why This Matters
The 4‑oxo group is a critical pharmacophoric element for achieving nanomolar kinase inhibition; selecting a non‑oxo analogue risks >5‑fold loss in potency and potential project attrition.
- [1] Kendall, J. D.; O’Connor, P. D.; Marshall, A. J.; Frédérick, R.; Marshall, E. S.; Rewcastle, G. W.; Baguley, B. C.; Denny, W. A. Discovery of pyrazolo[1,5‑a]pyridines as p110α‑selective PI3 kinase inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 6934–6938. DOI: 10.1016/j.bmcl.2013.09.094. View Source
